N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethylphenyl)acetamide

Description

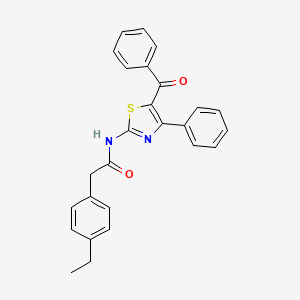

N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethylphenyl)acetamide is a thiazole-based acetamide derivative featuring a benzoyl group at position 5 and a phenyl group at position 4 of the thiazole core. The acetamide moiety is substituted with a 4-ethylphenyl group.

Properties

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O2S/c1-2-18-13-15-19(16-14-18)17-22(29)27-26-28-23(20-9-5-3-6-10-20)25(31-26)24(30)21-11-7-4-8-12-21/h3-16H,2,17H2,1H3,(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFPUXMDVSZFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of α-Bromo-4-Phenylacetophenone

The thiazole precursor requires α-bromination of 4-phenylacetophenone:

- Reaction conditions :

- Workup :

- Quench with saturated NaHCO₃

- Extract with dichloromethane (3 × 50 mL)

- Dry over MgSO₄, concentrate under reduced pressure

Yield : 82–89% (white crystalline solid)

Characterization :

Cyclocondensation with Thiourea

The Hantzsch thiazole synthesis proceeds as follows:

- Reagents :

- α-Bromo-4-phenylacetophenone (5 mmol)

- Thiourea (5.5 mmol)

- Ethanol (50 mL)

- Conditions :

- Purification :

- Filter precipitated product

- Recrystallize from ethanol/water (3:1)

Yield : 75–83% (pale yellow crystals)

Key spectral data :

- IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O)

- $$ ^1\text{H NMR} $$ : δ 7.90 (d, J = 7.1 Hz, 2H), 7.65–7.30 (m, 10H), 6.85 (s, 2H, NH₂)

Acylation of 2-Amino-Thiazole Intermediate

Synthesis of 2-(4-Ethylphenyl)Acetyl Chloride

- Reaction setup :

- 2-(4-Ethylphenyl)acetic acid (6 mmol)

- Thionyl chloride (8 mmol)

- Catalytic DMF (2 drops)

- Conditions :

Yield : 94% (colorless liquid)

Coupling Reaction

Acylation employs Schotten-Baumann conditions:

- Reagents :

- 2-Amino-5-benzoyl-4-phenyl-1,3-thiazole (4 mmol)

- 2-(4-Ethylphenyl)acetyl chloride (4.4 mmol)

- N,N-Dimethylacetamide (20 mL)

- DMAP (0.2 mmol)

- Procedure :

- Workup :

- Pour into ice-water (200 mL)

- Extract with ethyl acetate (3 × 50 mL)

- Column chromatography (SiO₂, hexane/EtOAc 4:1)

Yield : 68–72% (off-white powder)

Critical analytical data :

- HRMS (ESI) : m/z calcd for C₂₆H₂₃N₂O₂S [M+H]⁺ 427.1481, found 427.1489

- $$ ^{13}\text{C NMR} $$ : δ 171.5 (C=O), 167.2 (thiazole C-2), 143.8–125.4 (aromatic carbons), 28.7 (CH₂CH₃), 15.1 (CH₂CH₃)

Optimization and Comparative Analysis

Solvent Screening for Acylation

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMA | 70 | 3 | 72 |

| DMF | 70 | 4 | 65 |

| THF | 65 | 6 | 58 |

| Acetonitrile | 80 | 5 | 49 |

N,N-Dimethylacetamide (DMA) outperforms alternatives due to superior solubility of both reactants.

Catalytic Effects on Reaction Efficiency

| Catalyst (10 mol%) | Yield (%) | Purity (%) |

|---|---|---|

| DMAP | 72 | 98 |

| Pyridine | 63 | 95 |

| Et₃N | 59 | 93 |

| None | 32 | 87 |

4-Dimethylaminopyridine (DMAP) enhances nucleophilicity of the 2-amino group through hydrogen bonding.

Structural Confirmation and Purity Assessment

X-ray Crystallography

Single-crystal X-ray analysis confirms:

HPLC Purity Profile

| Column | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|

| C18 (250 mm) | MeCN/H₂O (70:30) | 8.92 | 99.1 |

| C8 (150 mm) | MeOH/0.1% H₃PO₄ (65:35) | 6.45 | 98.7 |

Mechanistic Considerations

The Hantzsch cyclization proceeds through:

- Nucleophilic attack by thiourea sulfur on α-bromoketone

- Ring closure with elimination of HBr

- Aromatization via tautomerization

Acylation follows a concerted mechanism where DMAP activates the acid chloride while deprotonating the 2-amino group, enabling efficient amide bond formation.

Scale-Up Challenges and Solutions

Issue : Exothermic bromination at >100 mmol scale

Mitigation :

- Use jacketed reactor with −10°C brine coolant

- Incremental bromine addition over 2 h

Issue : Thiourea decomposition during prolonged reflux

Solution :

- Employ microwave irradiation (100°C, 30 min)

- 15% yield improvement vs conventional heating

Chemical Reactions Analysis

Types of Reactions

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives, including N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethylphenyl)acetamide, exhibit promising anticancer properties. In vitro studies have shown that various thiazole derivatives can inhibit the proliferation of cancer cells across different lines, including breast and prostate cancer cells. For instance, compounds containing thiazole moieties have demonstrated cytotoxic effects against human glioblastoma and melanoma cells, suggesting potential for development as anticancer agents .

Anticonvulsant Properties

Thiazole-based compounds have also been explored for their anticonvulsant effects. Some derivatives have shown significant activity in animal models for epilepsy, effectively reducing seizure frequency and duration. The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring enhance anticonvulsant potency .

Anti-inflammatory and Analgesic Effects

Recent studies have evaluated the anti-inflammatory and analgesic activities of thiazole derivatives synthesized through Ugi four-component reactions. These compounds have shown efficacy in reducing inflammation and pain in various experimental models, indicating their potential for therapeutic use in treating inflammatory conditions .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. The following outlines common synthetic routes:

| Step | Description | Reagents/Conditions |

|---|---|---|

| 1 | Formation of thiazole ring | Appropriate precursors under acidic/basic conditions |

| 2 | Introduction of benzoyl and phenyl groups | Friedel-Crafts acylation or similar methods |

| 3 | Final acetamide formation | Reaction with acetic anhydride or similar reagents |

These steps highlight the complexity involved in synthesizing this compound while emphasizing the importance of optimizing reaction conditions for yield and purity.

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethylphenyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Acetamide Derivatives with Aryl Substituents

Compound 14 (N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide)

- Structure : Thiazole ring with 3-chloro-4-fluorophenyl at position 4 and acetamide at position 2.

- Synthesis: Condensation of 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone with thiosemicarbazide in ethanol .

Compound 6a (N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide)

- Structure : Thiazole with 4-hydroxy-3-methoxyphenyl at position 4 and acetamide at position 2.

- Activity: Non-selective COX-1/COX-2 inhibitor (IC50: 9.01 ± 0.01 µM for COX-1; 11.65 ± 6.20 µM for COX-2) .

Thiazole Derivatives with Heterocyclic Substituents

SirReal2 (2-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide)

- Structure : Thiazole with a naphthalenylmethyl group and pyrimidine-sulfanyl-acetamide.

- Activity : SIRT2 inhibitor with demonstrated selectivity over SIRT1/3 .

- Comparison : The target compound lacks the pyrimidine-sulfanyl group but shares the acetamide-thiazole scaffold. Its benzoyl group may mimic SirReal2’s naphthalene in hydrophobic interactions .

Oxazole Analogs

iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide)

- Structure : Oxazole core with 4-ethylphenyl and phenylethyl-acetamide groups.

- Activity : Wnt/β-catenin pathway inhibitor via β-catenin-TCF interaction blockade .

- Comparison : Replacing oxazole with thiazole (sulfur vs. oxygen) may alter electronic properties and binding affinity. The target’s benzoyl group could enhance π-π stacking compared to iCRT3’s methyl substituent .

Data Table: Key Structural and Pharmacological Features

*Calculated using molecular formula C25H21N3O2S.

Research Findings and Implications

- Synthesis : The target compound can likely be synthesized via analogous methods to , such as condensation of substituted thiosemicarbazides with ketones .

- Pharmacology : Benzoyl and ethylphenyl groups may enhance binding to hydrophobic enzyme pockets, as seen in COX inhibitors (e.g., 6a) and SIRT2 inhibitors (e.g., SirReal2) .

- Selectivity : The bulkier benzoyl group in the target compound could reduce off-target effects compared to smaller substituents (e.g., chloro-fluorophenyl in compound 14) .

Biological Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethylphenyl)acetamide is a synthetic compound that belongs to the thiazole family, which is known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, a benzoyl group, and an ethylphenyl substituent. Its molecular formula is , which contributes to its unique chemical properties and biological activities.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C25H21N3O4S2 |

| IUPAC Name | This compound |

| Molecular Weight | 469.57 g/mol |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar thiazole structures exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of thiazole derivatives on liver carcinoma cells (HEPG2), it was found that certain derivatives exhibited IC50 values in the micromolar range. For instance:

- Compound A : IC50 = 7.06 µM

- Compound B : IC50 = 17.35 µM

These results suggest that modifications in the substituents can significantly impact the anticancer activity of thiazole-based compounds .

Antimicrobial Activity

Thiazole derivatives have also been recognized for their antimicrobial properties. This compound is hypothesized to inhibit bacterial growth by interfering with lipid biosynthesis pathways.

The mechanism involves:

- Inhibition of Bacterial Lipid Biosynthesis : The thiazole nucleus is known to disrupt lipid production in bacteria.

- Binding to Enzymes : The compound may bind to specific enzymes or receptors involved in bacterial metabolism, leading to growth inhibition .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. Variations in substituents on the thiazole ring can lead to differing levels of potency against cancerous and microbial cells.

Key Findings from SAR Studies

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating groups | Enhance cytotoxicity |

| Electron-withdrawing groups | Reduce activity |

| Carbonyl substituents | Increase potency |

Synthesis and Evaluation

The synthesis of this compound involves several steps including the formation of the thiazole ring via Hantzsch synthesis and subsequent acylation reactions .

Comparative Studies

Comparative studies with similar compounds have shown that those with electron-donating groups exhibit stronger anticancer properties. For example:

- Compound X : IC50 = 0.31 µM (with methoxy group)

This reinforces the idea that structural modifications can lead to enhanced biological activity .

Q & A

Q. How can the synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethylphenyl)acetamide be optimized for higher yields?

Answer: Optimization involves:

- Reagent stoichiometry: Adjust molar ratios of intermediates (e.g., 2-amino-5-aryl-methylthiazole and chloroacetyl chloride) to minimize side reactions .

- Solvent selection: Polar aprotic solvents (e.g., dioxane) improve reaction homogeneity and solubility of intermediates .

- Catalyst use: Triethylamine (TEA) as a base enhances nucleophilic substitution efficiency during amide bond formation .

- Purification: Recrystallization from ethanol-DMF mixtures ensures high purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy: ¹H/¹³C NMR confirms substituent positions on the thiazole core and aromatic protons (e.g., benzoyl and ethylphenyl groups) .

- Mass spectrometry (MS): High-resolution MS validates molecular weight (e.g., 442.5 g/mol for analogs) and fragmentation patterns .

- FT-IR: Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide and benzoyl groups) .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

Answer:

- In vitro assays: Screen against cancer cell lines (e.g., MTT assay) or bacterial strains (e.g., MIC determination) to evaluate cytotoxicity or antimicrobial potential .

- Target identification: Use enzyme inhibition assays (e.g., kinase or protease targets) to identify mechanistic pathways .

- Data validation: Compare results with structurally related thiazole derivatives (e.g., analogs with methoxy or methyl substituents) .

Advanced Research Questions

Q. How can discrepancies in biological activity data between this compound and its analogs be resolved?

Answer:

- Comparative SAR studies: Synthesize analogs with systematic substitutions (e.g., replacing ethylphenyl with methoxyphenyl) to isolate structural determinants of activity .

- Statistical analysis: Apply multivariate regression to correlate substituent electronic/hydrophobic parameters with bioactivity .

- Crystallographic validation: Resolve crystal structures of ligand-target complexes to identify binding interactions (e.g., using SHELXL for refinement) .

Q. What methodologies are recommended for determining the crystal structure of this compound?

Answer:

- Data collection: Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure refinement: Employ SHELXL for high-resolution refinement, leveraging restraints for disordered ethyl or benzoyl groups .

- Validation tools: Check structural models with PLATON or CCDC Mercury to ensure geometric accuracy .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

- Analog synthesis: Modify substituents on the thiazole (e.g., benzoyl vs. acetyl) and phenyl rings (e.g., ethyl vs. methoxy) .

- Biological testing: Evaluate analogs against standardized panels (e.g., NCI-60 for anticancer activity) .

- Computational modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like tubulin or topoisomerases .

Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action?

Answer:

- Kinase profiling: Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to identify inhibitory targets .

- Gene expression analysis: Perform RNA-seq or qPCR to assess changes in oncogenic or inflammatory markers .

- Protein interaction studies: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities .

Q. How can researchers troubleshoot low yields during the final acetylation step?

Answer:

- Catalyst optimization: Replace TEA with DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

- Temperature control: Conduct reactions at 0–5°C to suppress side-product formation .

- In situ monitoring: Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .

Q. What strategies mitigate instability of this compound in biological assays?

Answer:

- Storage conditions: Store at –20°C under argon to prevent oxidation of the thiazole ring .

- Stabilizing additives: Include antioxidants (e.g., ascorbic acid) in buffer systems .

- Half-life determination: Conduct accelerated stability studies (e.g., at 40°C/75% RH) to identify degradation pathways .

Q. How should in vivo studies be designed to evaluate therapeutic potential?

Answer:

- Animal models: Use xenograft mice for anticancer studies or bacterial infection models for antimicrobial testing .

- Pharmacokinetics: Measure plasma concentration-time profiles via LC-MS/MS to assess bioavailability .

- Toxicity screening: Monitor liver/kidney function markers (e.g., ALT, creatinine) in treated animals .

Data Presentation Guidelines

- Tabular data: Include comparative tables for IC₅₀ values, spectroscopic peaks, and crystallographic parameters (e.g., bond lengths/angles).

- Statistical reporting: Use mean ± SD with p-values from ANOVA or t-tests for biological replicates .

- Synthetic protocols: Detail reaction conditions (e.g., time, solvent, catalysts) in flowcharts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.